Apatinib metabolite M1-2

Description

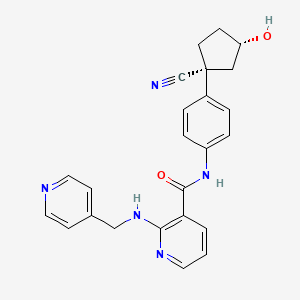

Structure

2D Structure

3D Structure

Properties

CAS No. |

1376710-39-2 |

|---|---|

Molecular Formula |

C24H23N5O2 |

Molecular Weight |

413.5 g/mol |

IUPAC Name |

N-[4-[(1R,3S)-1-cyano-3-hydroxycyclopentyl]phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide |

InChI |

InChI=1S/C24H23N5O2/c25-16-24(10-7-20(30)14-24)18-3-5-19(6-4-18)29-23(31)21-2-1-11-27-22(21)28-15-17-8-12-26-13-9-17/h1-6,8-9,11-13,20,30H,7,10,14-15H2,(H,27,28)(H,29,31)/t20-,24-/m0/s1 |

InChI Key |

PIRKQCNHXCEZRZ-RDPSFJRHSA-N |

Isomeric SMILES |

C1C[C@](C[C@H]1O)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4 |

Canonical SMILES |

C1CC(CC1O)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4 |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation of Apatinib to M1 2

Elucidation of Primary Metabolic Routes Leading to Apatinib (B926) Metabolite M1-2

The biotransformation of Apatinib into its M1-2 metabolite is a result of hydroxylation, a key phase I metabolic reaction. Research has identified that the primary routes of Apatinib metabolism include cis- and trans-cyclopentyl-3-hydroxylation. The formation of M1-2 specifically occurs through the trans-hydroxylation of the cyclopentyl moiety of the Apatinib molecule.

This metabolic process is primarily catalyzed by cytochrome P450 (CYP) enzymes. Studies have indicated that CYP3A4/5 are the main enzymes responsible for Apatinib metabolism, with minor contributions from CYP2D6, CYP2C9, and CYP2E1. The hydroxylation reaction introduces a hydroxyl group (-OH) onto the 3-position of the cyclopentyl ring, resulting in the formation of 3-hydroxy-apatinib. This process yields two stereoisomers: cis-3-hydroxy-apatinib (M1-1) and trans-3-hydroxy-apatinib (M1-2).

Stereochemical Aspects of 3-Hydroxylation: Z-Isomer Formation (Apatinib Metabolite M1-2)

The hydroxylation at the cyclopentyl ring of Apatinib leads to the creation of a chiral center, resulting in the formation of stereoisomers. This compound is the trans or Z-isomer of 3-hydroxy-apatinib. This stereochemical configuration is a direct consequence of the enzymatic action of the CYP450 enzymes on the Apatinib substrate.

The distinction between the cis (M1-1) and trans (M1-2) isomers is crucial as it can influence their pharmacological activity and further metabolic fate. While both are products of 3-hydroxylation, their spatial arrangement of the hydroxyl group relative to the rest of the molecule differs. In the case of M1-2, the hydroxyl group is in a trans position.

Position of this compound within the Comprehensive Apatinib Metabolic Map

While M1-2 is a notable metabolite, it is not the most abundant. Studies have shown that the steady-state exposure of trans-3-hydroxy-apatinib (M1-2) was approximately 22% of that of the parent drug, Apatinib. In comparison, the cis-3-hydroxy-apatinib (M1-1) isomer showed a higher steady-state exposure at 56% of the parent drug. The major circulating metabolite is the pharmacologically inactive cis-3-hydroxy-apatinib-O-glucuronide (M9-2), with a steady-state exposure that is 125% of that of Apatinib.

The comprehensive metabolic map of Apatinib also includes other biotransformation pathways such as N-dealkylation, pyridyl-25-N-oxidation, 16-hydroxylation, and dioxygenation. Following the initial hydroxylation to form M1-1 and M1-2, these metabolites can undergo further phase II metabolism, such as O-glucuronidation, to form conjugates like M9-1 (trans-3-hydroxy-apatinib-O-glucuronide).

Table of Apatinib Metabolites and their Relative Exposure

| Compound Name | Metabolite Code | Relationship to Apatinib | Steady-State Exposure (% of Apatinib) |

| Apatinib | - | Parent Drug | 100% |

| cis-3-hydroxy-apatinib | M1-1 | Metabolite | 56% |

| trans-3-hydroxy-apatinib | M1-2 | Metabolite | 22% |

| Apatinib-25-N-oxide | M1-6 | Metabolite | 32% |

| cis-3-hydroxy-apatinib-O-glucuronide | M9-2 | Metabolite | 125% |

Enzymatic Mechanisms Governing Apatinib Metabolite M1 2 Formation

Cytochrome P450 (CYP) Isozyme Contributions to Apatinib (B926) 3-Hydroxylation

The oxidative metabolism of Apatinib is primarily carried out by the cytochrome P450 superfamily of enzymes located predominantly in the liver. Several isozymes contribute to its biotransformation, with varying degrees of involvement in the production of hydroxylated metabolites.

The primary enzymes responsible for the metabolism of Apatinib are the CYP3A4 and CYP3A5 isozymes. These enzymes are central to the biotransformation of a vast number of pharmaceuticals and are the main catalysts for the formation of Apatinib metabolite M1-2. The principal metabolic routes for Apatinib include cis- and trans-cyclopentyl-3-hydroxylation. The latter pathway directly yields trans-3-hydroxy-apatinib (M1-2). Given that CYP3A4/5 are the main drivers of Apatinib metabolism and 3-hydroxylation is a major biotransformation pathway, these isozymes play a predominant role in the biogenesis of M1-2. Both CYP3A4 and CYP3A5 are considered quantitatively important contributors to the metabolism of drugs that are substrates for this subfamily, although their relative efficiencies can differ.

Enzymatic Kinetic Characterization of this compound Formation

To quantify the contribution of various enzymes to the formation of this compound, it is essential to characterize their enzymatic kinetics. These parameters provide insight into the efficiency and capacity of each metabolic pathway.

The in vitro intrinsic clearance (CLint) is a key parameter used to describe the efficiency of an enzymatic reaction, calculated as the ratio of the maximum reaction velocity (Vmax) to the Michaelis-Menten constant (Km). While enzyme kinetic parameters for the formation of M1-2 have been investigated, specific CLint values are not detailed in the available literature.

However, several considerations are critical when determining and interpreting these values for CYP3A4 and CYP3A5. Studies on other CYP3A4 substrates have shown that intrinsic clearance values can be significantly higher when measured in human liver microsomes compared to intact human hepatocytes. This discrepancy highlights the complexities of in vitro to in vivo extrapolation (IVIVE) for CYP3A4-mediated reactions. Furthermore, although CYP3A4 and CYP3A5 share a high degree of homology, their catalytic efficiencies can vary significantly. For instance, studies with other kinase inhibitors have demonstrated that CYP3A4 can be several-fold more efficient than CYP3A5 in catalyzing specific metabolic reactions. Therefore, a thorough kinetic analysis is required to delineate the precise contribution of each isozyme to the intrinsic formation clearance of this compound.

The capacity of CYP2D6 to metabolize Apatinib, the precursor to M1-2, is considered minor compared to the high-capacity pathway mediated by CYP3A4/5. A significant factor influencing the metabolic capacity of CYP2D6 is the extensive genetic polymorphism of the CYP2D6 gene. To date, numerous alleles have been identified, which can result in poor, intermediate, extensive, or ultrarapid metabolizer phenotypes within the population.

| CYP2D6 Variant | Relative Clearance Rate Compared to Wild Type (CYP2D6.1) |

|---|---|

| CYP2D6.1 (Wild Type) | 100% |

| CYP2D6.A5V | 153.6% - 394.3% |

| CYP2D6.V104A | Significantly Increased |

| CYP2D6.R440C | Significantly Increased |

| CYP2D6.10 | Significantly Decreased Km |

| CYP2D6.92 | Function Almost Lost |

In Vitro Characterization of Apatinib Metabolite M1 2 Metabolic Fate

Apatinib (B926) Metabolite M1-2 as a Substrate for Phase II Metabolic Enzymes

Phase II metabolism typically involves the conjugation of a drug or its metabolite with an endogenous molecule to increase its water solubility and facilitate excretion. Glucuronidation, a key Phase II reaction, is a significant pathway for the clearance of many xenobiotics. This process involves UDP-glucuronosyltransferase (UGT) enzymes.

Apatinib metabolite M1-2 undergoes O-glucuronidation as a primary route of its Phase II metabolism. This biotransformation converts M1-2 into trans-3-hydroxy-apatinib-O-glucuronide, a more hydrophilic compound. Research has identified the specific UGT isoforms responsible for this conjugation reaction. Both UGT1A4 and UGT2B7 have been shown to be the key enzymes responsible for the formation of the M1-2 glucuronide conjugate. This indicates that M1-2 is a substrate for these two UGT enzymes, highlighting a definitive pathway for its metabolic clearance.

Microsomal Incubation Studies and Reaction Phenotyping for this compound

Reaction phenotyping is an essential in vitro practice in drug development used to identify the specific enzymes responsible for a drug's metabolism. This is often accomplished using subcellular fractions, such as microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s (CYPs) and UGTs.

Human Liver Microsomes (HLMs) are a standard and widely used in vitro tool for studying the metabolic pathways of drug candidates because the liver is the primary site of drug metabolism. In the case of this compound, HLMs have been instrumental in characterizing its interactions with drug-metabolizing enzymes. Studies have utilized HLMs in incubation mixtures containing the M1-2 metabolite and specific probe substrates for various CYP isozymes to determine the metabolite's effect on enzyme activity. This experimental setup allows for the detailed investigation of inhibitory potential and the kinetics of such interactions.

While the liver is the principal organ for drug metabolism, other tissues such as the intestine, kidney, and lungs also contain metabolic enzymes and can contribute to a drug's biotransformation. However, based on available scientific literature, in vitro investigations into the metabolic fate of this compound have predominantly focused on its interactions within human liver microsomes. Detailed studies characterizing the biotransformation of M1-2 in microsomes derived from other human tissues are not extensively reported.

Modulation of Cytochrome P450 Activities by this compound

Beyond being a substrate for metabolic enzymes, drug metabolites can also act as modulators, either inhibiting or inducing the activity of these enzymes. Such interactions are a key cause of drug-drug interactions. The inhibitory potential of Apatinib's main metabolites, including M1-2, on various CYP450 isozymes has been a subject of investigation.

Research conducted using human liver microsomes has demonstrated that this compound exhibits an inhibitory effect on specific CYP450 isozymes. Specifically, M1-2 was found to be a competitive inhibitor of both CYP2C9 and CYP2D6. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a more potent inhibitor. The Ki value for the inhibition of CYP2C9 by M1-2 was determined to be 0.560 μM, while the Ki for CYP2D6 was 4.377 μM. These findings suggest that M1-2 has a more potent inhibitory effect on CYP2C9 compared to CYP2D6. This inhibitory activity highlights the potential for M1-2 to be involved in clinically relevant drug-drug interactions with other medications that are substrates of these enzymes.

Table 1: Inhibitory Effect of this compound on CYP Isozymes This interactive table summarizes the research findings on the inhibitory potential of this compound against specific Cytochrome P450 isozymes.

| CYP Isozyme | Inhibition Type | Ki Value (μM) | Source |

|---|---|---|---|

| CYP2C9 | Competitive | 0.560 |

Table of Compounds

| Compound Name | Abbreviation / Other Name |

|---|---|

| Apatinib | APA |

| This compound | trans-3-hydroxy-apatinib |

| trans-3-hydroxy-apatinib-O-glucuronide | M9-1 |

| Cytochrome P450 2C9 | CYP2C9 |

| Cytochrome P450 2D6 | CYP2D6 |

| UDP-glucuronosyltransferase 1A4 | UGT1A4 |

Non-Competitive Inhibition Modalities of this compound on CYP3A Isozymes

In vitro studies utilizing human liver microsomes (HLMs) have demonstrated that this compound exhibits a non-competitive inhibition modality towards CYP3A isozymes. This mode of inhibition is characterized by the inhibitor binding to a site on the enzyme other than the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency, regardless of the substrate concentration.

The inhibitory potency of M1-2 against CYP3A was quantified by its inhibition constant (Kᵢ). Research findings determined the Kᵢ value to be 1.829 μM. This specific interaction underscores the potential for M1-2 to act as a perpetrator in drug-drug interactions, affecting the metabolism of co-administered drugs that are substrates of CYP3A. Apatinib itself is primarily metabolized by CYP3A4/5.

| Metabolite | CYP Isozyme | Inhibition Modality | Kᵢ (μM) | Source |

|---|---|---|---|---|

| This compound | CYP3A | Non-competitive | 1.829 |

Atypical Kinetic Profiles Observed in this compound Mediated CYP2E1 Interactions

The interaction between this compound and the CYP2E1 isozyme presents a more complex scenario that deviates from standard Michaelis-Menten kinetics. When investigating the inhibitory effects of M1-2 on CYP2E1 activity in human liver microsomes, researchers observed atypical kinetic profiles.

These atypical kinetics prevented the determination of conventional inhibitory parameters, such as the IC₅₀ or Kᵢ values. Such profiles can manifest as substrate activation, partial inhibition, or biphasic responses, suggesting multiple binding sites or complex allosteric regulation of the enzyme by the metabolite. The inability to model these interactions with standard equations indicates a non-standard and intricate mechanism of interaction between M1-2 and CYP2E1. This observation highlights a unique aspect of Apatinib's metabolic profile and warrants further investigation to understand its clinical implications.

| Metabolite | CYP Isozyme | Kinetic Profile | Outcome | Source |

|---|---|---|---|---|

| This compound | CYP2E1 | Atypical | Kinetic parameters (e.g., Kᵢ) could not be determined. |

Compound Names

| Name in Article | Chemical Name |

| Apatinib | N-(4-(1-cyanocyclopentyl)phenyl)-2-((pyridin-4-ylmethyl)amino)pyridine-3-carboxamide |

| This compound | trans-3-hydroxy-apatinib |

Analytical Methodologies for Apatinib Metabolite M1 2 Studies

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Apatinib (B926) Metabolite M1-2 Quantitation

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the bioanalysis of drug metabolites, offering unparalleled sensitivity and selectivity. Its application to Apatinib metabolite M1-2, also known as trans-3-hydroxy-apatinib, is essential for understanding the metabolic profile of the parent drug.

Development and Validation of LC-MS/MS Methods for Selective Detection and Quantification of this compound

The simultaneous determination of Apatinib and its major metabolites, including M1-2, in human plasma necessitates the development of robust and validated analytical methods. A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for this purpose.

Method development typically involves optimizing chromatographic conditions to achieve separation from the parent compound and other metabolites. Mass spectrometry detection is then fine-tuned for selective monitoring of M1-2. This is achieved through electrospray ionization in the positive ion multiple reaction monitoring (MRM) mode.

Validation of these methods is performed in accordance with regulatory guidelines to ensure reliability. Key validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability. For instance, one validated method demonstrated linearity for Apatinib and its metabolites over a concentration range of 3.00-2000 ng/mL. The precision of such methods is assessed through intra- and inter-day variations, with coefficients of variation typically falling within acceptable limits (e.g., <15%).

Table 1: LC-MS/MS Method Parameters for this compound Quantification

| Parameter | Details | Source |

|---|---|---|

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | |

| Detection Mode | Multiple Reaction Monitoring (MRM) | |

| Linear Range | 3.00-2000 ng/mL | |

| Lower Limit of Quantification | 3.00 ng/mL | |

| Intra-assay Precision | < 11.3% | |

| Inter-assay Precision | < 13.8% | |

| Accuracy | Between -5.8% and 3.3% |

Application of High-Resolution Mass Spectrometry (HR-MS) for this compound Identification and Structural Elucidation

High-resolution mass spectrometry (HR-MS), particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for the identification and structural confirmation of drug metabolites. Instruments like Quadrupole Time-of-Flight (QTOF) mass spectrometers provide high-resolution and accurate mass measurements, which are crucial for determining the elemental composition of metabolites.

For Apatinib, LC-QTOF-MS has been utilized to identify numerous metabolites in human plasma, urine, and feces. The high mass accuracy (typically ≤5 ppm) of HR-MS allows for the confident assignment of empirical formulae to metabolite ions.

The structural elucidation of metabolites like M1-2 is further aided by analyzing their fragmentation patterns in tandem mass spectrometry (MS/MS) experiments. By comparing the fragmentation of the metabolite to that of the parent drug, researchers can pinpoint the site of metabolic modification. This comparative analysis provides definitive structural evidence, confirming M1-2 as a hydroxylated form of Apatinib.

Chromatographic Separation Techniques for Comprehensive Apatinib Metabolite Profiling Including M1-2

Effective chromatographic separation is fundamental to the accurate analysis of Apatinib and its metabolites. Reversed-phase liquid chromatography (RPLC) is the most commonly employed technique for this purpose.

A typical method utilizes a C18 analytical column to separate the various metabolites based on their hydrophobicity. For example, a Zorbax Eclipse XDB C18 column has been successfully used. Gradient elution with a mobile phase consisting of an aqueous component (like ammonium (B1175870) acetate (B1210297) with formic acid) and an organic solvent (such as acetonitrile) allows for the resolution of Apatinib, M1-2, and other key metabolites within a single chromatographic run. The total run time for such methods can be optimized to be relatively short, for instance, around 9 minutes.

Table 2: Chromatographic Conditions for Apatinib Metabolite Profiling

| Parameter | Details | Source |

|---|---|---|

| Chromatography Mode | Reversed-Phase Liquid Chromatography (RPLC) | |

| Analytical Column | Zorbax Eclipse XDB C18 (50 mm × 4.6 mm, 1.8 μm) | |

| Mobile Phase A | 5 mmol/L ammonium acetate with 0.1% formic acid | |

| Mobile Phase B | Acetonitrile | |

| Elution Type | Gradient Elution | |

| Total Run Time | 9 minutes |

Sample Preparation Strategies for In Vitro and In Vivo this compound Metabolic Studies

The goal of sample preparation is to extract the analytes of interest from complex biological matrices, remove interferences, and concentrate the sample before analysis. For both in vitro (e.g., human liver microsomes) and in vivo (e.g., plasma, urine) studies of Apatinib metabolism, appropriate sample preparation is a critical first step.

Protein precipitation is a widely used and straightforward technique for plasma samples. This method involves adding a solvent, such as acetonitrile, to the plasma sample to denature and precipitate proteins. After centrifugation, the supernatant containing Apatinib, M1-2, and other metabolites can be directly injected into the LC-MS system. This approach is favored for its simplicity and efficiency in preparing samples for pharmacokinetic studies.

For other matrices, such as urine, a simple precipitation with a solvent like methanol (B129727) followed by concentration may be employed. These strategies are designed to be robust and reproducible to ensure the accuracy of subsequent quantitative analysis.

Pharmacological Significance and Contribution of Apatinib Metabolite M1 2

Assessment of Apatinib (B926) Metabolite M1-2's Contribution to Overall Apatinib Pharmacological Activity

Data sourced from Ding et al. (2013)

Implications of Apatinib Metabolite M1-2's Relative Pharmacological Inactivity

This relative inactivity underscores that the structural modifications leading to the formation of M1-2 from apatinib result in a substantial loss of its ability to inhibit VEGFR-2, the primary target of apatinib. Therefore, from a clinical and pharmacological standpoint, M1-2 is not considered a significant contributor to either the therapeutic effects or the potential side effects of apatinib treatment.

Comparative Pharmacological Activity of this compound with Other Key Apatinib Metabolites

When compared to other major metabolites of apatinib, M1-2's pharmacological contribution is minimal. The primary routes of apatinib biotransformation include hydroxylation, N-dealkylation, and oxidation, resulting in several metabolites.

Table 2: Mentioned Compounds

| Compound Name | Abbreviation/Other Names |

|---|---|

| Apatinib | Rivoceranib |

| Z-3-hydroxy-apatinib | M1-2 |

| E-3-hydroxy-apatinib | M1-1 |

| Apatinib-25-N-oxide | M1-6 |

Impact of Physiological and Pathophysiological Conditions on Apatinib Metabolite M1 2 Metabolism

Influence of Renal Function on Apatinib (B926) Metabolite M1-2 Pharmacokinetic Exposure

The kidneys play a crucial role in the excretion of drugs and their metabolites. Therefore, impaired renal function can potentially alter the pharmacokinetic exposure of these substances, leading to concerns about safety and efficacy. A dedicated clinical study was conducted to evaluate the impact of renal impairment on the pharmacokinetics of apatinib and its major metabolites, including M1-2.

The study involved subjects with normal renal function, as well as those with mild and moderate renal impairment. Following a single oral administration of apatinib, key pharmacokinetic parameters of M1-2 were measured and compared across these groups. The results of this investigation revealed that mild to moderate renal impairment did not have a significant effect on the pharmacokinetic exposure of apatinib metabolite M1-2. The geometric mean ratios for the maximum observed plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) were approximately one when comparing subjects with renal impairment to those with normal renal function. This suggests that the clearance of M1-2 is not substantially dependent on renal excretion, and therefore, dose adjustments for apatinib are unlikely to be necessary for patients with mild to moderate kidney dysfunction based on the exposure of this particular metabolite.

| Pharmacokinetic Parameter | Normal Renal Function | Mild Renal Impairment | Moderate Renal Impairment | Statistical Significance |

|---|---|---|---|---|

| Cmax (Geometric Mean Ratio) | Reference | ~1 | ~1 | Not Significant |

| AUC (Geometric Mean Ratio) | Reference | ~1 | ~1 | Not Significant |

Inter-Species Metabolic Comparisons and Relevance for this compound Studies

Preclinical studies in animal models are fundamental to drug development, providing initial insights into a compound's metabolism and disposition before human trials. However, inter-species differences in drug metabolism can significantly impact the translation of these findings to the clinical setting. Understanding these differences is crucial for selecting the most appropriate animal models and for accurately predicting human pharmacokinetics.

Studies investigating the metabolism of apatinib in preclinical species are essential for contextualizing toxicological findings and for assessing the relevance of these models for studying specific metabolic pathways. Research involving rat liver microsomes has demonstrated the presence of apatinib metabolites, and studies have explored the inhibitory effects of M1-2 on cytochrome P450 enzymes in both human and rat liver microsomes. This indicates that the metabolic pathway leading to the formation of M1-2 is present in rats.

However, comprehensive, direct comparative studies detailing the quantitative metabolic profiles of apatinib across different preclinical species such as rats, dogs, and monkeys, with a specific focus on the relative abundance of M1-2, are not extensively available in the public domain. The presence and relative exposure of M1-2 in these species compared to humans would be a critical factor in determining their suitability for studies specifically focused on the disposition and potential effects of this metabolite. The relevance of any preclinical species for M1-2 studies is therefore dependent on the degree to which it qualitatively and quantitatively mirrors the human metabolic profile for this specific pathway. Without such direct comparative data, extrapolation of findings related to M1-2 from animal models to humans should be approached with caution.

| Compound Name |

|---|

| Apatinib |

| This compound |

| trans-3-hydroxy-apatinib |

| M1-1 |

| M1-6 |

| M9-2 |

Future Research Directions in Apatinib Metabolite M1 2 Investigations

Further Elucidation of Stereoselective Metabolic Pathways Involving Apatinib (B926) Metabolite M1-2

The biotransformation of apatinib involves hydroxylation on the cyclopentyl ring, leading to the formation of two major stereoisomeric metabolites: E-3-hydroxy-apatinib (M1-1) and Z-3-hydroxy-apatinib (M1-2). Studies have shown that the steady-state exposure of M1-1 is approximately 56% of the parent drug, whereas M1-2 exposure is significantly lower at 22%. This disparity suggests a high degree of stereoselectivity in apatinib's metabolic pathways.

Apatinib is metabolized predominantly by cytochrome P450 (CYP) 3A4/5, with minor contributions from CYP2D6, CYP2C9, and CYP2E1. However, the specific enzymatic kinetics that favor the formation of the E-isomer (M1-1) over the Z-isomer (M1-2) are not fully understood. Future research should aim to dissect these stereoselective pathways. Investigating the conformational binding of apatinib within the active sites of individual CYP isozymes could provide molecular-level insights into why one isomer is preferentially produced. Recombinant human CYP enzymes could be used in vitro to determine the precise contribution of each enzyme to the formation of M1-2 compared to M1-1. Understanding the drivers of this metabolic preference is crucial for a complete picture of apatinib's biotransformation and could help explain inter-individual variability in metabolite profiles.

Exploration of Apatinib Metabolite M1-2 as a Potential Biomarker of Metabolic Activity

Although this compound has minimal pharmacological activity, its formation is a direct result of the metabolic processes acting on the parent drug. The enzymes responsible for apatinib metabolism, particularly CYP3A4, are known for their significant inter-individual and inter-population variability in activity, which can be influenced by genetics, co-administered drugs, and disease states. Consequently, the plasma concentration of M1-2, especially when viewed as a ratio to either the parent drug (apatinib) or its isomeric counterpart (M1-1), could serve as a sensitive indicator of metabolic enzyme activity.

Future research should focus on validating M1-2 as a biomarker. This would involve pharmacokinetic studies in diverse patient populations to correlate the M1-2/apatinib or M1-2/M1-1 ratios with known CYP3A4 phenotypes or genotypes. Establishing such a correlation could provide a valuable clinical tool for identifying patients who are rapid or poor metabolizers of apatinib. This information could, in turn, help in personalizing therapy by anticipating potential drug-drug interactions or explaining unexpected exposure levels of the parent compound, apatinib. A reliable biomarker for CYP3A4 activity derived from apatinib's own metabolic profile would be a significant advancement in the clinical management of this therapy.

Advanced In Vitro Modeling for Predicting this compound Metabolic Fate and Drug-Drug Interactions

Predicting drug-drug interactions (DDIs) is a cornerstone of drug development and clinical practice. For apatinib, these predictions must account for not only the parent drug but also its metabolites, which can inhibit metabolic enzymes. Research has demonstrated that M1-2 itself possesses inhibitory activity against several key CYP450 enzymes. For instance, M1-2 exhibits competitive inhibition of CYP2C9 and CYP2D6, and noncompetitive inhibition of CYP3A.

Future research should leverage these data to build more sophisticated and comprehensive in vitro and computational models. Physiologically based pharmacokinetic (PBPK) modeling, which has already been applied to apatinib, can be enhanced by incorporating the specific metabolic pathways leading to M1-2 and M1-2's own inhibitory effects on various CYPs. These advanced models could simulate complex DDI scenarios more accurately, such as when a co-administered drug is a substrate of CYP2C9 or CYP2D6. By treating M1-2 as a distinct perpetrator of interactions, these models could predict changes in the clearance of other drugs, a critical factor for patient safety, especially in oncology where polypharmacy is common.

| CYP Isozyme | Inhibition Type | Ki (μM) |

|---|---|---|

| CYP3A | Noncompetitive | 1.829 |

| CYP2C9 | Competitive | 0.560 |

| CYP2D6 | Competitive | 4.377 |

Data sourced from studies on human liver microsomes.

Comprehensive Analysis of this compound's Role in Endogenous Compound Modulation

A significant gap in current knowledge is whether this compound shares any of these off-target metabolic modulatory effects. Despite its low activity against VEGFR-2, M1-2 may interact with other enzymes or signaling pathways. Future investigations should employ metabolomics and systems biology approaches to screen for the effects of M1-2 on endogenous cellular metabolism. Comparing the metabolic fingerprints of cells exposed to apatinib, M1-1, and M1-2 could reveal unique activities of the M1-2 metabolite. Uncovering any such role would provide a more complete understanding of the apatinib-induced biological response and could identify novel mechanisms of action or interaction.

Q & A

Q. What criteria should prioritize M1-2 for further pharmacological studies despite its status as a minor metabolite?

- Methodological Answer : Prioritize based on (1) pharmacological activity (VEGFR-2 inhibition potency), (2) detection in human excreta (urine/fecal samples), and (3) evidence of target tissue accumulation. Use the FDA’s disproportionate metabolite guidance to assess safety risks if human exposure exceeds preclinical thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.